2-Chloro-4-methyl-3,3'-bipyridine
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Overview
Description
2-Chloro-4-methyl-3,3’-bipyridine is a bipyridine derivative, which is a class of compounds characterized by two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of a chlorine atom and a methyl group on the bipyridine structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of a halogenated pyridine with an organozinc compound in the presence of a palladium catalyst.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial Production Methods: Industrial production of 2-Chloro-4-methyl-3,3’-bipyridine often employs large-scale coupling reactions under optimized conditions to maximize yield and minimize costs. The choice of method depends on factors such as availability of starting materials, cost of catalysts, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methyl-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted bipyridine derivatives.
Scientific Research Applications
2-Chloro-4-methyl-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and material science.
Biology: The compound is studied for its potential biological activity and its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-3,3’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine derivative with applications in coordination chemistry and material science.
3,3’-Bipyridine: Similar to 2-Chloro-4-methyl-3,3’-bipyridine but without the chlorine and methyl substituents.
Uniqueness: 2-Chloro-4-methyl-3,3’-bipyridine is unique due to the presence of the chlorine and methyl groups, which impart distinct chemical properties and reactivity. These substituents can influence the compound’s ability to form complexes and its reactivity in various chemical reactions.
Properties
Molecular Formula |
C11H9ClN2 |
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Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-chloro-4-methyl-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c1-8-4-6-14-11(12)10(8)9-3-2-5-13-7-9/h2-7H,1H3 |
InChI Key |
VZPVGDJQUWJRMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C2=CN=CC=C2 |
Origin of Product |
United States |
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